molecular formula C13H24N2O2 B2941819 Tert-butyl 6-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate CAS No. 2168501-64-0

Tert-butyl 6-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate

Cat. No.: B2941819
CAS No.: 2168501-64-0
M. Wt: 240.347
InChI Key: SUSNUZSNUPNBLD-UHFFFAOYSA-N
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Description

Tert-butyl 6-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate: is a chemical compound that belongs to the class of organic compounds known as amines and carboxylates. This compound features a tert-butyl group, an aminomethyl group, and a spirocyclic structure, making it a unique and versatile molecule in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-(aminomethyl)-5-azaspiro[34]octane-5-carboxylate typically involves multiple steps, starting with the formation of the spirocyclic core

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 6-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate can undergo various chemical reactions, including:

  • Oxidation: Conversion of the aminomethyl group to an amine oxide.

  • Reduction: Reduction of the carboxylate group to an alcohol.

  • Substitution: Replacement of the tert-butyl group with other functional groups.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction reactions can be performed using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution reactions may involve nucleophiles and electrophiles under specific conditions.

Major Products Formed:

  • Oxidation: Aminomethyl oxide derivatives.

  • Reduction: Alcohols derived from the carboxylate group.

  • Substitution: Derivatives with different functional groups replacing the tert-butyl group.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 6-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and protein binding. Its structural features make it suitable for labeling and tracking biological molecules.

Medicine: The compound has potential applications in medicinal chemistry, where it can serve as a precursor for the development of new pharmaceuticals. Its ability to undergo various chemical transformations makes it valuable in drug design and synthesis.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its versatility and reactivity make it a useful intermediate in various manufacturing processes.

Mechanism of Action

The mechanism by which tert-butyl 6-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

  • Tert-butyl 6-(aminomethyl)pyridine-3-carboxylate: Similar structure but with a pyridine ring instead of a spirocyclic core.

  • Tert-butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate: Similar spirocyclic structure but with a different ring size and substitution pattern.

Uniqueness: Tert-butyl 6-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate stands out due to its unique spirocyclic structure, which provides distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it a valuable tool in various scientific and industrial applications.

Properties

IUPAC Name

tert-butyl 6-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-10(9-14)5-8-13(15)6-4-7-13/h10H,4-9,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUSNUZSNUPNBLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCC12CCC2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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